molecular formula C11H14N2O2 B1177082 HHS 5 CAS No. 154765-84-1

HHS 5

カタログ番号: B1177082
CAS番号: 154765-84-1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"HHS 5" refers to a hypertonic sodium chloride hydroxyethyl starch solution, a resuscitation fluid used in clinical settings to manage hemorrhagic shock and improve hemodynamic stability. This compound combines hypertonic saline (high-concentration sodium chloride) with hydroxyethyl starch (HES), a synthetic colloid, to achieve rapid plasma volume expansion and osmotic fluid shift from intracellular to extracellular compartments. Its mechanism of action includes restoring blood pressure, reducing systemic inflammation, and protecting organ function during hypovolemic states .

特性

CAS番号

154765-84-1

分子式

C11H14N2O2

同義語

HHS 5

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Lactated Ringer’s Solution (LRS)

LRS is an isotonic crystalloid containing electrolytes (Na⁺, K⁺, Ca²⁺, lactate) balanced to mimic extracellular fluid. Unlike HHS 5, LRS lacks colloids and has a lower sodium concentration (130 mEq/L vs. ~250 mEq/L in hypertonic solutions).

  • Hemodynamic Stability: HHS 5 achieved sustained improvements in mean arterial pressure (MAP) and central venous pressure (CVP) in hemorrhagic shock models, whereas LRS required larger volumes (3× blood loss) to transiently restore blood pressure .
  • Metabolic Effects : HHS 5 reduced stress hormones (adrenaline, glucagon) and improved insulin sensitivity post-resuscitation, while LRS increased adrenaline and glucose levels, exacerbating metabolic stress .
  • Organ Protection : HHS 5 significantly reduced intestinal mucosal damage and bacterial translocation compared to LRS, which showed higher rates of gut barrier dysfunction .

Hypertonic Saline (HTS, 7.5% NaCl)

HTS is a crystalloid with a sodium concentration of ~1,200 mEq/L. Unlike HHS 5, it lacks colloids for sustained volume expansion.

  • Duration of Efficacy : HTS provided rapid but short-lived hemodynamic improvements, whereas HHS 5 maintained stable MAP and CVP for longer periods due to combined colloid-osmotic effects .
  • Mucosal Integrity : HHS 5 preserved intestinal epithelial tight junctions and reduced villi damage by 50% compared to HTS, which showed significant mucosal disruption .

Normal Saline (0.9% NaCl)

Normal saline (NS) is an isotonic crystalloid with a sodium concentration of 154 mEq/L.

  • Volume Efficiency : NS requires 3–4× the volume of HHS 5 to achieve comparable hemodynamic effects, increasing risks of edema and compartment syndrome .
  • Electrolyte Balance : HHS 5’s hypertonicity corrects hyponatremia more effectively than NS, which may exacerbate electrolyte imbalances in critical settings .

Hydroxyethyl Starch (HES) Solutions

Pure HES solutions (e.g., 6% HES 130/0.4) are colloids without hypertonic saline.

  • Osmotic Power : HHS 5’s hypertonic component enhances fluid shift from intracellular spaces, providing faster volume expansion than standard HES .
  • Inflammatory Response : HHS 5 reduced plasma endotoxin levels and oxidative stress markers more effectively than HES alone in shock models .

Data Tables

Table 1: Key Parameters of HHS 5 vs. Similar Compounds

Parameter HHS 5 LRS HTS (7.5% NaCl) 6% HES
Sodium Concentration ~250 mEq/L 130 mEq/L ~1,200 mEq/L 154 mEq/L
Colloid Content Yes (HES) No No Yes
Volume Required (mL/kg) 5–6 30–40 4–5 10–20
MAP Stability Sustained improvement Transient improvement Rapid but short-lived Moderate improvement
Insulin Sensitivity Restored post-resuscitation Reduced N/A N/A
Intestinal Protection Significant Minimal Partial Moderate
Reference

Table 2: Clinical Outcomes in Hemorrhagic Shock Models

Outcome HHS 5 LRS HTS
Plasma Adrenaline (Δ%) -40% +25% -20%
Bacterial Translocation 10% incidence 70% incidence 50% incidence
Survival Rate (24h) 90% 60% 75%
Reference

Discussion of Research Findings

HHS 5 demonstrates superior efficacy in critical care scenarios compared to traditional fluids:

  • Rapid Resuscitation : Its hypertonic-colloid combination ensures swift intravascular volume expansion with minimal fluid load, reducing risks of pulmonary edema .
  • Metabolic Advantages : By lowering stress hormones (adrenaline, glucagon) and enhancing insulin sensitivity, HHS 5 mitigates hyperglycemia and catabolic states post-shock .
  • Organ Protection : HHS 5 preserves intestinal barrier function, lowering endotoxemia and multi-organ failure risks, a critical advantage over crystalloids and pure HES .

Q & A

Basic Research Questions

Q. How should research questions for HHS 5 studies be formulated to ensure methodological rigor?

  • Methodological Answer :

  • Specificity : Define variables precisely (e.g., "How do serum osmolality and glucose levels correlate with renal function in HHS 5 patients?"). Avoid vague terms like "impact" without measurable outcomes .
  • Complexity : Ensure questions require analysis beyond yes/no answers (e.g., "What mechanisms underlie the transition from DKA to HHS 5 in Type 2 diabetes?"). Use multi-variable frameworks .
  • Ethical Alignment : Align questions with ethical guidelines (e.g., patient consent for biomarker analysis) and clinical relevance (e.g., mortality predictors) .

Q. What experimental design principles are critical for HHS 5 cohort studies?

  • Methodological Answer :

  • Inclusion/Exclusion Criteria : Clearly define participant selection (e.g., HbA1c >10%, serum osmolality >320 mOsm/kg) to reduce confounding variables .
  • Data Collection : Standardize lab protocols (e.g., arterial pH, serum potassium) and document procedures for replication .
  • Statistical Planning : Pre-specify tests (e.g., ANOVA for comparing DKA, HHS 5, and mixed cohorts) and justify sample size using power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in HHS 5 biomarker data (e.g., conflicting CK vs. mortality correlations)?

  • Methodological Answer :

  • Sensitivity Analysis : Test robustness by excluding outliers or adjusting for comorbidities (e.g., renal failure affecting CK levels) .
  • Triangulation : Combine quantitative data (e.g., serum glucose) with qualitative insights (e.g., patient histories) to contextualize discrepancies .
  • Meta-Analysis : Compare findings with prior studies (e.g., contrasting HbA1c trends in DKA vs. HHS 5) to identify systemic biases .

Q. What longitudinal study designs are optimal for tracking HHS 5 patient outcomes?

  • Methodological Answer :

  • Cohort Stratification : Segment patients by baseline severity (e.g., initial osmolality levels) to analyze recovery trajectories .
  • Repeated Measures : Use mixed-effects models to account for time-dependent variables (e.g., glucose fluctuations during hospitalization) .
  • Attrition Mitigation : Implement follow-up protocols (e.g., telehealth check-ins) to minimize dropout rates .

Q. How can researchers address low statistical power in rare HHS 5 subpopulations (e.g., pediatric cases)?

  • Methodological Answer :

  • Collaborative Networks : Pool data across institutions using shared databases (e.g., standardized EHR templates) to amplify sample sizes .
  • Adaptive Design : Adjust enrollment criteria mid-study to include broader demographics if initial recruitment lags .
  • Bayesian Methods : Incorporate prior probability distributions to estimate effects with limited data .

Methodological Resources

  • Data Analysis : Use tools like R or SPSS for multivariate regression, emphasizing transparency in code sharing .
  • Ethical Compliance : Reference IRB protocols (e.g., anonymizing patient IDs in publications) .
  • Reporting Standards : Follow STROBE guidelines for observational studies, detailing missing data and bias controls .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。